

Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-Methyl-4- phenylcyclohexanone

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Compound of Interest

Compound Name: 4-Methyl-4-phenylcyclohexanone

CAS No.: 18932-33-7

Cat. No.: B174376

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Executive Summary

The electron ionization (EI) mass spectrum of **4-Methyl-4-phenylcyclohexanone** (C₁₃H₁₆O, MW 188.27) is characterized by a distinct competition between benzylic stabilization and retro-Diels-Alder (RDA) fragmentation. Unlike simple cyclohexanones, the quaternary C4 center containing both methyl and phenyl groups dictates the fragmentation logic, blocking aromatization while promoting the formation of stable tertiary carbocations.

For researchers in drug development, this fragmentation pattern serves as a definitive "fingerprint" to distinguish the gem-disubstituted isomer from its regioisomers (e.g., 3-methyl-4-phenylcyclohexanone), ensuring structural integrity during scaffold synthesis.

Physicochemical Profile

- IUPAC Name: 4-Methyl-4-phenylcyclohexan-1-one
- Molecular Formula: C₁₃H₁₆O
- Exact Mass: 188.1201 Da
- Key Structural Feature: Quaternary C4 position (Geminal Methyl/Phenyl)

The Mass Spectrum: Peak Assignment Table

The following table summarizes the diagnostic ions observed in the 70 eV EI spectrum.

m/z (Mass-to-Charge)	Ion Type	Fragment Structure	Relative Abundance (Est.)	Diagnostic Value
188		Molecular Ion	Moderate (20-40%)	Confirms MW; stable due to aromatic ring.
173		Tertiary Benzylic Cation	High / Base Peak	Primary Diagnostic: Loss of methyl yields highly stable cation.
145		Ring-Contracted Cation	Moderate	Sequential loss of CO from the m/z 173 ion.
118		-Methylstyrene	High	Structural Fingerprint: Product of Retro-Diels-Alder (RDA).
104		Styrene	Low/Moderate	H-rearrangement variant of RDA.
91		Tropylium Ion	High	Characteristic of all alkyl-benzene derivatives.
77		Phenyl Cation	Moderate	Standard aromatic fragment.
55		Acylium Fragment	Moderate	Characteristic cyclohexanone ring residue.

Mechanistic Analysis

The fragmentation is driven by two competing pathways: Charge Retention on the Aromatic Center (Pathway A) and Ring Unzipping (Pathway B).

Pathway A: The "Gem-Dimethyl" Effect (Formation of m/z 173)

The most thermodynamically favorable pathway involves the loss of the methyl group from the quaternary C4 position.

- Ionization: Occurs at the carbonyl oxygen or the aromatic ring.
- Cleavage: The bond between C4 and the Methyl group breaks.
- Selection Rules: The methyl radical () is lost because the resulting carbocation at C4 is tertiary and benzylic. This ion (m/z 173) is exceptionally stable due to resonance delocalization into the phenyl ring.
 - Note: Loss of the phenyl group (to give m/z 111) is kinetically disfavored because the phenyl radical is high-energy compared to the methyl radical.

Pathway B: Retro-Diels-Alder (RDA) Reaction

Cyclohexanones undergo a characteristic RDA-type cleavage. For 4-substituted cyclohexanones, this typically yields a diene and a neutral alkene/ketene.

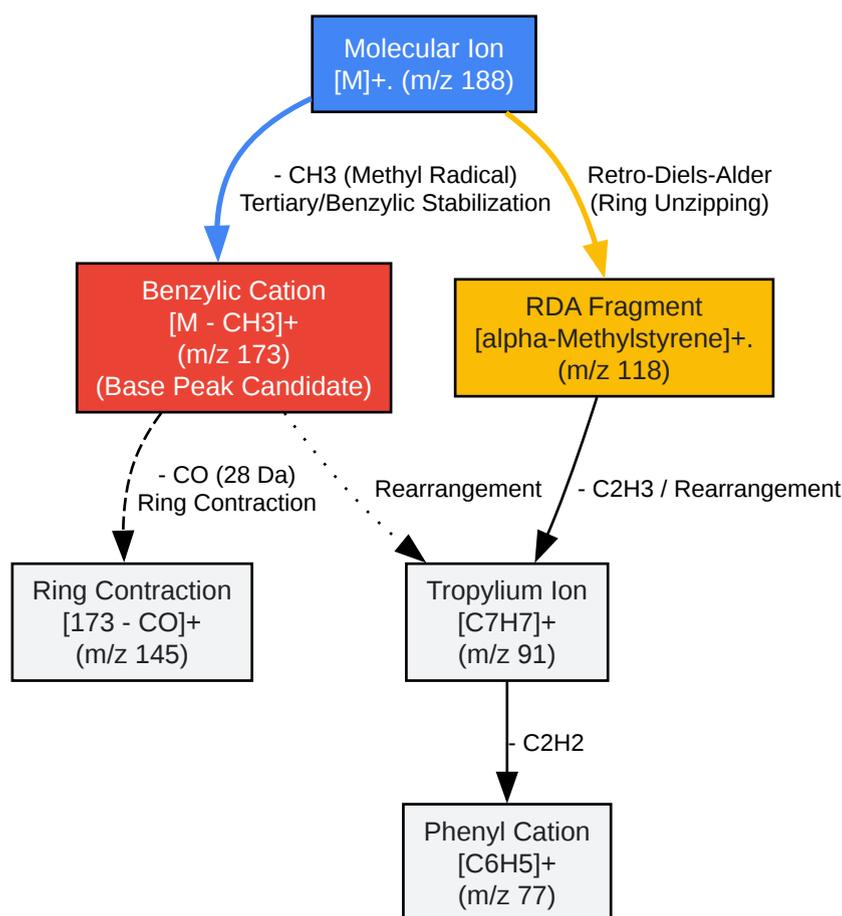
- Mechanism: The ring opens at the C1-C2 and C3-C4 bonds (or equivalent C1-C6 / C4-C5).
- Product: This cleavage isolates the C4 substituent system as an alkene radical cation.
- Result: The fragment formed is -methylstyrene (, m/z 118).
 - Differentiation: A 4-phenylcyclohexanone (lacking the methyl) yields styrene (m/z 104). The shift to m/z 118 is the definitive proof of the methyl group's location at the 4-position.

Pathway C: Sequential Carbonyl Loss

The stable ion at m/z 173 often undergoes further degradation by ejecting carbon monoxide (CO , 28 Da), resulting in a ring-contracted phenyl-cyclopentyl-like cation at m/z 145.

Visualizing the Fragmentation Pathways

The following diagram maps the causal relationships between the molecular ion and its fragments.



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Caption: Fragmentation tree of **4-Methyl-4-phenylcyclohexanone** showing the two dominant pathways: Methyl loss (blue path) and RDA cleavage (yellow path).

Experimental Validation Protocol

To validate the identity of this compound in a synthesis workflow, use the following criteria:

- Ion Ratio Check:
 - Compare the intensity of m/z 173 vs. m/z 118. In the gem-disubstituted system, m/z 173 is typically dominant due to the stability of the even-electron cation.
- Isomer Discrimination:
 - vs. 3-Methyl-4-phenylcyclohexanone: The RDA product for the 3-methyl isomer would yield a methylated diene or styrene fragment depending on the specific cleavage, but it lacks the quaternary center to facilitate the facile loss of methyl (m/z 173 would be significantly weaker or absent as it would require breaking a C-C bond at a tertiary center without benzylic assistance).
 - vs. 4-Phenylcyclohexanone: The base peak is m/z 104; m/z 118 is absent.

References

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